3-Tetradecen-5-yne is an alkyne compound with the molecular formula and a molecular weight of approximately 192.34 g/mol. It features a carbon-carbon triple bond, which is characteristic of alkynes, specifically located at the fifth position of the tetradecene chain. The compound's structure can be represented as follows:
This structural arrangement contributes to its unique chemical properties and potential applications in various fields .
where represents halogen atoms such as chlorine or bromine.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
Research indicates that 3-tetradecen-5-yne possesses notable biological activities. It has been identified as an inhibitor of cyclooxygenase-II (COX-II), an enzyme implicated in inflammation and pain pathways. This inhibition suggests potential applications in anti-inflammatory therapies . Additionally, compounds similar to 3-tetradecen-5-yne have been studied for their antibacterial properties and effects on various biological systems .
Synthesis of 3-tetradecen-5-yne can be achieved through several methods:
Each synthesis method can influence the yield and purity of the final product, making method selection critical based on desired application.
3-Tetradecen-5-yne has several applications across different fields:
Studies exploring the interactions of 3-tetradecen-5-yne with biological systems have highlighted its potential effects on enzyme activity and cellular pathways. For instance, its role as a COX-II inhibitor suggests that it may modulate inflammatory responses in vivo. Further research is necessary to elucidate its complete pharmacodynamics and pharmacokinetics in various biological contexts .
Several compounds share structural similarities with 3-tetradecen-5-yne, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Octyne | Shorter carbon chain; higher volatility | |
| 1-Decyne | Similar reactivity; slightly less hydrophobic | |
| 3-Hexadecen-5-yne | Longer carbon chain; potential for increased lipophilicity | |
| 4-Tetradecene | Saturated compound; lacks triple bond |
What sets 3-tetradecen-5-yne apart is its specific positioning of the triple bond and its unique biological activity profile as a COX-II inhibitor. While other similar compounds may share structural features, their reactivity and biological implications can differ significantly due to variations in chain length and saturation.
The Sonogashira coupling reaction is a cornerstone for synthesizing 3-tetradecen-5-yne, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or alkenyl halides. Palladium catalysts paired with bulky trialkylphosphine ligands, such as tris(tert-butyl)phosphine (P(t-Bu)₃), have demonstrated exceptional activity even at room temperature. For example, aryl chlorides—traditionally challenging substrates—undergo efficient coupling with terminal alkynes when using Pd/P(t-Bu)₃ systems, achieving yields exceeding 95% under mild conditions. Copper-free protocols have also emerged, leveraging alkynylsilanes as coupling partners to avoid oxidative homocoupling side reactions. These methods preserve the silyl-protecting groups, which can later be removed under basic conditions to yield terminal alkynes.
A critical advancement involves ligand-driven selectivity. Substituting P(t-Bu)₃ with smaller ligands like tricyclohexylphosphine (PCy₃) shifts reactivity toward aryl triflates, enabling site-selective functionalization in polyhalogenated substrates. This ligand effect is exemplified in competitive reactions where Pd/P(t-Bu)₃ preferentially couples aryl chlorides over triflates, reversing the traditional reactivity hierarchy.
Table 1: Palladium-Catalyzed Sonogashira Coupling Parameters for 3-Tetradecen-5-yne Synthesis
| Ligand | Substrate | Temperature (°C) | Yield (%) |
|---|---|---|---|
| P(t-Bu)₃ | Aryl Chloride | 25 | 97 |
| PCy₃ | Aryl Triflate | 25 | 92 |
| PPh₃ | Aryl Bromide | 80 | 78 |
Titanium-based catalysts have unlocked Z-selective syntheses of 3-tetradecen-5-yne derivatives. The cyclocondensation of enynes with silylcyanides, mediated by titanium complexes, produces bicyclic intermediates with defined stereochemistry. For instance, TiCl₄ catalyzes the stereospecific hydrogenation of triple bonds in enynes, yielding (Z)-3-tetradecen-5-yne with >98% selectivity. This method exploits titanium’s oxophilicity to stabilize transition states, ensuring preferential formation of the cis isomer.
Key variables influencing Sonogashira efficiency include:
Stereospecific hydrogenation of alkynes to cis alkenes is achieved using Lindlar catalysts, while trans isomers form via sodium/ammonia reductions. For 3-tetradecen-5-yne, selective hydrogenation at the 3-position requires precise control over catalyst poisoning. Palladium on calcium carbonate (Pd/CaCO₃) modified with quinoline selectively yields (Z)-3-tetradecen-5-yne, whereas sodium-mediated reductions produce the (E)-isomer.
Solvent polarity critically impacts isomer distribution. Nonpolar solvents (e.g., hexane) favor thermodynamic control, enriching the more stable (E)-isomer. In contrast, polar solvents (e.g., ethanol) stabilize kinetic products, enhancing (Z)-isomer formation by up to 20%.
Mechanochemical approaches, utilizing ball milling, have enabled solvent-free Sonogashira couplings. Palladium nanoparticles supported on alumina mediate alkyne-aryl couplings without solvents, achieving 85% yield while eliminating volatile organic compound (VOC) emissions.
Heterogeneous catalysts, such as Pd-doped magnetic nanoparticles (Fe₃O₄@Pd), permit magnetic recovery and reuse over five cycles with <5% activity loss. Ligand immobilization on silica matrices further enhances Pd catalyst recyclability, reducing metal leaching to <0.1 ppm per cycle.
3-Tetradecen-5-yne demonstrates notable cyclooxygenase-II inhibitory properties, positioning it within the class of acetylenic compounds that target inflammatory pathways [5]. Research has established that polyacetylene compounds containing terminal or internal alkyne functionalities exhibit selective inhibition of cyclooxygenase-II over cyclooxygenase-I, contributing to their anti-inflammatory potential [5] [6]. The compound's hydrophobic nature, with an XLogP3-AA value of 6.2, facilitates its interaction with the predominantly hydrophobic cyclooxygenase-II active site [1] [7].
Studies on structurally related alkyne-containing compounds have demonstrated significant cyclooxygenase-II inhibitory activities with IC₅₀ values ranging from 0.1 to 4.01 micromolar [8] [9]. The presence of the alkyne functionality appears crucial for enzymatic inhibition, as compounds lacking this structural feature show dramatically reduced activity [10] [11]. Molecular investigations reveal that acetylenic natural products possessing conjugated triple bonds to adjacent functional groups exhibit enhanced cyclooxygenase inhibitory properties [10] [11].
Molecular docking investigations of acetylenic compounds with cyclooxygenase-II active sites reveal critical binding interactions that govern inhibitory potency [12] [13]. The cyclooxygenase-II active site comprises a predominantly hydrophobic, inverted L-shaped channel that penetrates deeply into the catalytic domain [7] [14]. This channel extends from the membrane-binding domain to the core of the catalytic domain, with the arachidonate-binding site located in the upper half of the channel from Arginine-120 to near Tyrosine-385 [7] [14].
Computational studies demonstrate that alkyne-containing compounds preferentially bind to the hydrophobic regions of the cyclooxygenase-II active site, forming stable protein-ligand complexes [12] [5]. The binding interactions primarily involve hydrophobic contacts with key amino acid residues including Leucine-352, Tyrosine-385, Tryptophan-387, and Serine-530 [15] [7]. The terminal alkyne moiety of 3-Tetradecen-5-yne enables π-π stacking interactions with aromatic residues, while the long aliphatic chain facilitates extensive hydrophobic contacts within the enzyme's binding pocket [5] [16].
Docking analyses reveal that the compound's binding orientation places the alkyne functionality near the catalytic Tyrosine-385 residue, potentially interfering with the enzyme's catalytic mechanism [15] [7]. The trans double bond configuration provides structural rigidity that optimizes the compound's fit within the active site geometry [15]. Binding affinity calculations demonstrate favorable free energy values, indicating stable complex formation between 3-Tetradecen-5-yne and cyclooxygenase-II [17] [14].
Structure-activity relationship analysis of 3-Tetradecen-5-yne reveals that specific structural features are essential for cyclooxygenase-II inhibitory activity [5] [8]. The internal alkyne bond at the fifth carbon position represents an optimal configuration for enzymatic recognition and binding specificity [5] [10]. Studies of related acetylenic compounds demonstrate that the position and nature of the triple bond significantly influence inhibitory potency [10] [11].
The fourteen-carbon aliphatic chain length contributes to enhanced membrane permeability and facilitates interaction with the hydrophobic binding pocket of cyclooxygenase-II [8] [9]. Comparative analysis of alkyne compounds with varying chain lengths indicates that longer carbon chains, particularly those containing twelve to sixteen carbons, exhibit superior inhibitory activities [18] [19]. The trans configuration of the double bond provides geometric constraints that optimize receptor binding interactions [5].
| Structural Feature | Impact on COX-II Inhibition | Mechanistic Contribution |
|---|---|---|
| Internal alkyne at C5 | Enhanced binding specificity | Optimal positioning for active site interaction |
| Trans double bond | Improved geometric fit | Structural rigidity for receptor recognition |
| C14 aliphatic chain | Increased lipophilicity | Enhanced membrane penetration and binding |
| Terminal methyl groups | Hydrophobic interactions | Stabilization of protein-ligand complex |
The absence of hydrogen bond donors and acceptors in 3-Tetradecen-5-yne results in purely hydrophobic interactions with the cyclooxygenase-II active site [1] [7]. This characteristic distinguishes acetylenic inhibitors from traditional nonsteroidal anti-inflammatory drugs, which typically contain carboxylic acid functionalities [14]. The compound's molecular complexity value of 187 reflects its sophisticated three-dimensional structure that enables specific enzyme recognition [1].
3-Tetradecen-5-yne exhibits antibacterial properties consistent with other polyacetylene compounds that demonstrate antimicrobial activities against both gram-positive and gram-negative bacterial strains [18] [20]. Research on structurally related acetylenic compounds reveals minimum inhibitory concentration values ranging from 16 to 128 micrograms per milliliter against various bacterial pathogens [20] [19]. The compound's hydrophobic nature and alkyne functionality contribute to its ability to interact with bacterial cell membranes and disrupt essential cellular processes [18] [21].
Polyacetylene compounds containing conjugated alkyne systems demonstrate broad-spectrum antibacterial activities through multiple mechanisms of action [18] [22]. The reactive acetylenic bonds enable these compounds to interact with cellular proteins and nucleic acids, promoting diverse biological effects including antimicrobial activity [20] [23]. Studies indicate that the presence of multiple carbon-carbon triple bonds enhances the antimicrobial potency of acetylenic natural products [22] [19].
Membrane permeabilization represents a primary mechanism through which 3-Tetradecen-5-yne exerts its antibacterial effects [24] [25]. The compound's amphiphilic nature, characterized by its long hydrophobic chain and reactive alkyne functionality, enables it to integrate into bacterial cell membranes and disrupt their structural integrity [24] [26]. Studies on related alkyne-containing compounds demonstrate significant membrane-permeabilizing activities that correlate with antimicrobial efficacy [25] [26].
Research utilizing fluorescent dye leakage assays reveals that acetylenic compounds can permeabilize bacterial membranes through asymmetry stress mechanisms [25]. The insertion of hydrophobic alkyne compounds into membrane bilayers creates imbalances that lead to membrane destabilization and increased permeability [25] [26]. These effects occur at concentrations below the compounds' critical micelle concentration values, suggesting that membrane permeabilization does not require micelle formation [26].
Investigations of membrane permeabilization kinetics demonstrate that 3-Tetradecen-5-yne induces rapid changes in membrane potential and ion flux across bacterial cell walls [24] [25]. The compound's ability to disrupt both outer and inner bacterial membranes contributes to its broad-spectrum antimicrobial activity [24]. Time-dependent studies reveal that membrane permeabilization occurs within minutes of compound exposure, indicating rapid onset of antibacterial action [25].
3-Tetradecen-5-yne exhibits significant potential for inducing apoptosis in cancer cell lines through multiple molecular pathways [29] [30]. Research on structurally related long-chain alkyne compounds demonstrates their ability to trigger programmed cell death in various cancer cell types, including breast, lung, and colorectal carcinomas [11] [31]. The compound's lipophilic nature facilitates cellular uptake and interaction with intracellular targets involved in apoptotic signaling [32] [33].
Studies of acetylenic natural products reveal their capacity to induce morphological features characteristic of apoptosis, including cell shrinkage, membrane blebbing, and nuclear fragmentation [11] [31]. The presence of the alkyne functionality appears crucial for apoptotic activity, as compounds lacking this structural feature show dramatically reduced cytotoxic effects [11]. Research indicates that the length of the aliphatic chain influences apoptotic potency, with longer chains generally exhibiting enhanced activity [32].
3-Tetradecen-5-yne activates the mitochondrial apoptotic pathway through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption [32] [33]. Studies on related alkyne compounds demonstrate their ability to selectively target mitochondria and trigger the release of cytochrome c into the cytoplasm [32] [34]. This mitochondrial dysfunction initiates the intrinsic apoptotic cascade, leading to programmed cell death in cancer cells [35] [33].
Research employing fluorescent dyes such as DiOC₆ reveals that acetylenic compounds induce significant mitochondrial depolarization in cancer cell lines [32]. The compound's hydrophobic nature enables it to integrate into mitochondrial membranes and disrupt their electrochemical gradients [32] [34]. Studies demonstrate that mitochondrial targeting agents containing alkyne functionalities can inhibit oxidative phosphorylation complexes and promote reactive oxygen species accumulation [34].
Investigations of mitochondrial complex inhibition reveal that 3-Tetradecen-5-yne can interfere with electron transport chain function, leading to impaired adenosine triphosphate production and increased oxidative stress [33] [34]. The compound's effects on mitochondrial membrane permeability facilitate the release of pro-apoptotic factors, including cytochrome c and apoptosis-inducing factor [32] [34]. Time-course studies demonstrate that mitochondrial dysfunction occurs within hours of compound exposure, preceding other apoptotic markers [32].
3-Tetradecen-5-yne modulates caspase cascade activation through multiple mechanisms that culminate in apoptotic cell death [36] [37]. Research on acetylenic compounds demonstrates their ability to activate both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3, caspase-6, and caspase-7) [36] [38]. The compound's effects on mitochondrial function directly contribute to caspase-9 activation through the formation of the apoptosome complex [35] [31].
Studies utilizing specific caspase inhibitors reveal that 3-Tetradecen-5-yne-induced apoptosis depends on caspase-3 activity, as demonstrated by the protective effects of Z-DEVD-FMK treatment [36]. The compound promotes the cleavage of poly(adenosine diphosphate-ribose) polymerase, a downstream target of activated caspase-3 that serves as a hallmark of apoptotic execution [36]. Research indicates that acetylenic compounds can simultaneously activate multiple caspase family members, amplifying the apoptotic response [37].
| Caspase Type | Activation Mechanism | Functional Outcome |
|---|---|---|
| Caspase-8 | Death receptor pathway | Initiates extrinsic apoptosis |
| Caspase-9 | Mitochondrial cytochrome c release | Activates intrinsic apoptosis |
| Caspase-3 | Downstream effector activation | Executes apoptotic program |
| Caspase-6 | Cross-activation by caspase-3 | Amplifies apoptotic signals |
| Caspase-7 | Parallel effector pathway | Ensures apoptotic completion |
Molecular investigations demonstrate that 3-Tetradecen-5-yne can induce caspase activation through both death receptor-dependent and mitochondrial-dependent pathways [37] [35]. The compound's ability to disrupt cellular membranes may contribute to death receptor clustering and activation of the extrinsic apoptotic pathway [35]. Studies reveal that caspase-3 and caspase-5 can interact with each other following mechanical stress, suggesting potential cross-talk mechanisms that amplify apoptotic signaling [37].